molecular formula C7H14F3NO B2705042 3-Methyl-1-(2,2,2-trifluoroethoxy)butan-2-amine CAS No. 1518919-78-2

3-Methyl-1-(2,2,2-trifluoroethoxy)butan-2-amine

Cat. No.: B2705042
CAS No.: 1518919-78-2
M. Wt: 185.19
InChI Key: YGPGEUNXTRRWKO-UHFFFAOYSA-N
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Description

3-Methyl-1-(2,2,2-trifluoroethoxy)butan-2-amine: is an organic compound with the molecular formula C7H14F3NO It is characterized by the presence of a trifluoroethoxy group attached to a butan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(2,2,2-trifluoroethoxy)butan-2-amine typically involves the reaction of 3-methyl-2-butanone with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then aminated to yield the final product. The reaction conditions often include controlled temperature and pressure to ensure optimal yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving high efficiency and consistency in the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: Oxidized amine derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine derivatives with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, 3-Methyl-1-(2,2,2-trifluoroethoxy)butan-2-amine is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its trifluoroethoxy group can enhance the lipophilicity of molecules, potentially improving their ability to cross cell membranes and interact with intracellular targets.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic applications. The trifluoroethoxy group can modulate the pharmacokinetic properties of drug candidates, potentially leading to improved efficacy and bioavailability.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(2,2,2-trifluoroethoxy)butan-2-amine involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

    3-Methyl-1-(2,2,2-trifluoroethoxy)butan-2-ol: Similar structure but with a hydroxyl group instead of an amine.

    3-Methyl-1-(2,2,2-trifluoroethoxy)butan-2-thiol: Similar structure but with a thiol group instead of an amine.

Uniqueness: The presence of the trifluoroethoxy group in 3-Methyl-1-(2,2,2-trifluoroethoxy)butan-2-amine imparts unique chemical properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.

Properties

IUPAC Name

3-methyl-1-(2,2,2-trifluoroethoxy)butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F3NO/c1-5(2)6(11)3-12-4-7(8,9)10/h5-6H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPGEUNXTRRWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(COCC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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